molecular formula C20H27N3O4 B6201704 (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide CAS No. 2694063-12-0

(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide

Katalognummer B6201704
CAS-Nummer: 2694063-12-0
Molekulargewicht: 373.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide, commonly referred to as 3S-QF, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme involved in the breakdown of peptides, including those involved in the regulation of glucose homeostasis. 3S-QF has been studied as a potential therapeutic agent for the treatment of type 2 diabetes, as well as other conditions.

Wirkmechanismus

3S-QF binds to the active site of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide, which prevents the enzyme from performing its normal function. This inhibition of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide activity leads to an increase in the levels of peptides involved in the regulation of glucose homeostasis. This, in turn, leads to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects
The inhibition of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide activity by 3S-QF leads to an increase in the levels of peptides involved in the regulation of glucose homeostasis. This, in turn, leads to improved glucose control in patients with type 2 diabetes. In addition, 3S-QF has been shown to have anti-inflammatory effects, as well as protective effects on the cardiovascular system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3S-QF in laboratory experiments include its high selectivity for (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide, its low toxicity, and its stability in aqueous solutions. The main limitation of 3S-QF is its poor solubility in organic solvents, which can make it difficult to use in some laboratory experiments.

Zukünftige Richtungen

Given the potential therapeutic effects of 3S-QF, there are a number of potential future directions for research. These include further studies into the mechanism of action of 3S-QF, as well as studies into its potential use in the treatment of other conditions. In addition, further studies into the pharmacokinetics and pharmacodynamics of 3S-QF could help to improve its efficacy and safety. Additionally, studies into the potential synergistic effects of 3S-QF with other drugs could help to improve its therapeutic effects. Finally, further research into the synthesis of 3S-QF could help to improve its cost-effectiveness.

Synthesemethoden

The synthesis of 3S-QF involves the condensation of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid and N,4-dimethylpentanamide. This is followed by a reaction with sodium borohydride to form the desired product. The reaction is carried out in an aqueous solution of sodium hydroxide and acetic acid at a temperature of 80°C. The reaction is then quenched with hydrochloric acid, and the product is isolated by precipitation.

Wissenschaftliche Forschungsanwendungen

3S-QF has been studied as a potential therapeutic agent for the treatment of type 2 diabetes. This is due to its ability to inhibit the activity of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide, which is involved in the breakdown of peptides that are involved in the regulation of glucose homeostasis. Inhibition of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide activity leads to an increase in the levels of these peptides, which can improve glucose control in patients with type 2 diabetes.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide involves the reaction of 4-(2-methoxyethoxy)aniline with 2-chloroacetyl chloride to form 4-(2-methoxyethoxy)acetanilide. This intermediate is then reacted with 2-aminobenzophenone to form the desired product.", "Starting Materials": [ "4-(2-methoxyethoxy)aniline", "2-chloroacetyl chloride", "2-aminobenzophenone", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "hexanes", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-(2-methoxyethoxy)aniline in N,N-dimethylformamide and add triethylamine. Cool the mixture to 0°C and add 2-chloroacetyl chloride dropwise. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water, brine, and dry over magnesium sulfate. Concentrate the solution to obtain 4-(2-methoxyethoxy)acetanilide.", "Step 3: Dissolve 4-(2-methoxyethoxy)acetanilide and 2-aminobenzophenone in methanol and add diisopropylethylamine. Heat the mixture to reflux for 4 hours.", "Step 4: Cool the reaction mixture and filter the precipitate. Wash the solid with methanol and dry to obtain the desired product." ] }

CAS-Nummer

2694063-12-0

Molekularformel

C20H27N3O4

Molekulargewicht

373.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.